5-Amino-2-methoxy-4-methylbenzoyl chloride
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Overview
Description
5-Amino-2-methoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoyl chloride, featuring an amino group, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxy-4-methylbenzoyl chloride typically involves the chlorination of 5-Amino-2-methoxy-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, resulting in the formation of the benzoyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: It can act as an acylating agent, reacting with amines to form amides or with alcohols to form esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Amino-2-methoxy-4-methylbenzoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of the benzoic acid derivative.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
5-Amino-2-methoxy-4-methylbenzoic acid: Formed from hydrolysis.
Scientific Research Applications
5-Amino-2-methoxy-4-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Similar in structure but lacks the amino and methyl groups.
2-Amino-5-chloro-3-methylbenzoic acid: Similar in structure but contains a chlorine atom instead of a methoxy group.
Uniqueness
5-Amino-2-methoxy-4-methylbenzoyl chloride is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This combination of functional groups makes it a versatile intermediate in organic synthesis and chemical research.
Properties
CAS No. |
90763-49-8 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
5-amino-2-methoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-8(13-2)6(9(10)12)4-7(5)11/h3-4H,11H2,1-2H3 |
InChI Key |
YWXYBFLCVPCTDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)Cl)OC |
Origin of Product |
United States |
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